molecular formula C11H15ClO4S2 B11835243 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride

Cat. No.: B11835243
M. Wt: 310.8 g/mol
InChI Key: FNMOQRSIABBXQL-UHFFFAOYSA-N
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Description

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride is a complex organic compound that features a thiophene ring substituted with a sulfonyl chloride group and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride typically involves multiple steps. One common method includes the reaction of thiophene-2-sulfonyl chloride with 2,5,5-trimethyl-1,3-dioxane under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonyl Chloride: Lacks the dioxane ring, making it less sterically hindered.

    2,5,5-trimethyl-1,3-dioxane: Lacks the thiophene and sulfonyl chloride groups, making it less reactive.

Uniqueness

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl Chloride is unique due to the combination of the thiophene ring, sulfonyl chloride group, and dioxane ring. This combination imparts specific reactivity and steric properties that are not present in the individual components or other similar compounds.

Properties

Molecular Formula

C11H15ClO4S2

Molecular Weight

310.8 g/mol

IUPAC Name

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C11H15ClO4S2/c1-10(2)6-15-11(3,16-7-10)8-4-5-17-9(8)18(12,13)14/h4-5H,6-7H2,1-3H3

InChI Key

FNMOQRSIABBXQL-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(C)C2=C(SC=C2)S(=O)(=O)Cl)C

Origin of Product

United States

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